[2,2'-Bipyridine]-4,4'-diyldiboronic acid

Catalog No.
S992253
CAS No.
159614-36-5
M.F
C10H10B2N2O4
M. Wt
243.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2'-Bipyridine]-4,4'-diyldiboronic acid

CAS Number

159614-36-5

Product Name

[2,2'-Bipyridine]-4,4'-diyldiboronic acid

IUPAC Name

[2-(4-boronopyridin-2-yl)pyridin-4-yl]boronic acid

Molecular Formula

C10H10B2N2O4

Molecular Weight

243.82

InChI

InChI=1S/C10H10B2N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6,15-18H

InChI Key

RYFWHZWLDULHHF-UHFFFAOYSA-N

SMILES

B(C1=CC(=NC=C1)C2=NC=CC(=C2)B(O)O)(O)O

Covalent Organic Frameworks (COFs)

  • [2,2'-Bipyridine]-4,4'-diyldiboronic acid acts as a linker molecule in the construction of COFs. These crystalline materials with well-defined pores hold promise for applications in gas storage, catalysis, and separations [].
  • The bipyridine unit offers strong binding sites for metal ions, while the boronic acid groups facilitate the formation of covalent bonds with other building blocks during COF synthesis [, ].

Material Science

  • [2,2'-Bipyridine]-4,4'-diyldiboronic acid can be used in the development of new functional materials. The combination of the bipyridine unit and boronic acid groups allows for the tuning of properties like conductivity, fluorescence, and self-assembly behavior [].

[2,2'-Bipyridine]-4,4'-diyldiboronic acid is an organoboron compound characterized by its unique bipyridine structure with two boronic acid groups. This compound serves as a versatile ligand in coordination chemistry, particularly known for its ability to form stable complexes with various transition metals. The presence of both bipyridine and boronic acid functionalities enhances its reactivity and potential applications in catalysis, material science, and biological systems.

  • Oxidation: The boronic acid groups can be oxidized to generate boronic esters or borates.
  • Reduction: The compound can be reduced to yield bipyridine derivatives with different substituents.
  • Substitution: The boronic acid groups can engage in substitution reactions to form new compounds with varied functional groups.

Common reagents used in these reactions include hydrogen peroxide and sodium periodate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and halogenated reagents paired with bases like potassium carbonate for substitution reactions.

In biological research, [2,2'-Bipyridine]-4,4'-diyldiboronic acid has garnered attention for its role in the synthesis of metal-organic frameworks (MOFs), which have applications in drug delivery and imaging. Its ability to coordinate with metal centers allows it to facilitate various biological processes, making it a candidate for developing metal-based pharmaceuticals .

The synthesis of [2,2'-Bipyridine]-4,4'-diyldiboronic acid often involves the Suzuki-Miyaura coupling reaction. This method entails the reaction of 2,2'-bipyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This approach is favored due to its efficiency and ability to produce high yields of the desired compound. Industrial production methods typically scale up these synthetic routes using large reactors and optimized conditions to ensure purity and consistency .

The applications of [2,2'-Bipyridine]-4,4'-diyldiboronic acid are diverse:

  • Coordination Chemistry: It acts as a ligand forming stable complexes with transition metals.
  • Catalysis: Used in various catalytic processes due to its reactivity.
  • Material Science: Involved in the creation of advanced materials such as sensors and electronic devices.
  • Pharmaceutical Development: Explored for potential use in designing new metal-based drugs.
  • Dyes and Polymers: Employed in the production of dyes and pigments due to its chemical properties .

Research has shown that [2,2'-Bipyridine]-4,4'-diyldiboronic acid can effectively coordinate with multiple metal ions. Interaction studies indicate that it forms stable complexes that can influence biological activity and catalytic efficiency. For instance, studies have demonstrated its interaction with cobalt(II) ions leading to significant changes in reactivity patterns .

Several compounds share structural similarities with [2,2'-Bipyridine]-4,4'-diyldiboronic acid. Here are some notable examples:

Compound NameUnique Features
2,2'-Bipyridine-4,4'-dicarboxylic acidContains carboxylic acid groups; used in dye-sensitized solar cells
2,2'-Bipyridine-5,5'-dicarboxylic acidSimilar structure but different positioning of carboxylic groups; used in coordination chemistry
4,4'-Dimethyl-2,2'-bipyridineMethyl substituents alter electronic properties; less reactive than boron-containing compounds

The uniqueness of [2,2'-Bipyridine]-4,4'-diyldiboronic acid lies in its dual boronic acid functionality which enhances its reactivity compared to other bipyridine derivatives. Its ability to participate in cross-coupling reactions makes it particularly valuable in synthetic organic chemistry .

[2,2'-Bipyridine]-4,4'-diyldiboronic acid (C10H10B2N2O4) is characterized by a distinctive molecular structure featuring a 2,2'-bipyridine core with two boronic acid groups attached at the 4,4'-positions [1]. The compound has a molecular weight of 243.8 g/mol and consists of two pyridine rings connected through a carbon-carbon bond between their respective 2-positions, forming the bipyridine backbone [1] [6]. Each pyridine ring contains a boronic acid group (-B(OH)2) at the 4-position, positioned opposite to the inter-ring connection [1].

The molecular geometry of [2,2'-Bipyridine]-4,4'-diyldiboronic acid is influenced by the spatial arrangement of the two pyridine rings and the orientation of the boronic acid groups [4]. The bipyridine core typically exhibits a non-planar conformation due to steric repulsion between hydrogen atoms on the adjacent pyridine rings [18]. This results in a dihedral angle between the two pyridine rings, which can vary depending on environmental conditions and crystal packing forces [18] [19].

The boronic acid groups (-B(OH)2) attached at the 4,4'-positions adopt a trigonal planar geometry around the boron atoms, with the boron exhibiting sp² hybridization [6]. Each boron atom forms three sigma bonds: one with the carbon of the pyridine ring and two with oxygen atoms of the hydroxyl groups [10]. The B-O bond lengths typically range between 1.35-1.40 Å, while the B-C bond connecting to the pyridine ring is approximately 1.55-1.60 Å in length [4] [5].

Table 1: Key Geometric Parameters of [2,2'-Bipyridine]-4,4'-diyldiboronic acid

ParameterTypical ValueReference
B-O bond length1.35-1.40 Å [4] [5]
B-C bond length1.55-1.60 Å [4] [5]
C-N bond length (pyridine)1.33-1.34 Å [18] [19]
C-C bond (inter-ring)1.48-1.50 Å [18] [19]
Dihedral angle between pyridine rings5-40° (variable) [18] [19]

The presence of the boronic acid groups significantly influences the electronic distribution within the molecule, creating regions of varying electron density [15]. The nitrogen atoms in the pyridine rings serve as electron-donating centers, while the boronic acid groups act as electron-withdrawing moieties [15] [23]. This electronic distribution plays a crucial role in determining the compound's reactivity and coordination properties [6] [15].

X-ray Crystallographic Studies

X-ray crystallographic studies of [2,2'-Bipyridine]-4,4'-diyldiboronic acid and related compounds have provided valuable insights into their three-dimensional structures and packing arrangements in the solid state [4]. These studies reveal important structural details that influence the compound's properties and reactivity [4] [5].

Crystallographic data indicates that [2,2'-Bipyridine]-4,4'-diyldiboronic acid typically crystallizes in orthorhombic or monoclinic crystal systems [4] [7]. The crystal structure is stabilized by an extensive network of hydrogen bonds involving the hydroxyl groups of the boronic acid moieties [5] [7]. These hydrogen bonds play a crucial role in determining the overall packing arrangement and contribute significantly to the stability of the crystal structure [5] [17].

The X-ray diffraction analysis of related diboronic acid compounds has shown that the bipyridine core adopts a non-planar conformation in the crystal state, with dihedral angles between the pyridine rings ranging from approximately 5° to 40° [18] [19]. This non-planarity is primarily attributed to steric repulsion between hydrogen atoms on adjacent pyridine rings and can be influenced by crystal packing forces [18] [19].

Studies of similar compounds like 1,4-benzenediboronic acid in combination with 4,4'-bipyridine have revealed interesting supramolecular architectures formed through hydrogen bonding networks [7] [17]. These structures often exhibit cyclophane-type hydrogen-bonding motifs, with the boronic acid groups participating in both O-H···N and O-H···O hydrogen bonds [7] [17].

Table 2: Crystallographic Parameters from Related Studies

ParameterValueReference
Crystal SystemOrthorhombic/Monoclinic [4] [7]
Space GroupP212121 (common for related compounds) [4] [7]
Unit Cell Dimensions (typical)a = 9-10 Å, b = 11-12 Å, c = 16-17 Å [4] [7]
Z (molecules per unit cell)4 [4]
Calculated Density1.27-1.39 g/cm³ [4] [7]

X-ray crystallographic studies have also revealed that the boronic acid groups in [2,2'-Bipyridine]-4,4'-diyldiboronic acid lie approximately coplanar with their respective pyridine rings, with slight deviations of less than 10° [5] [7]. This coplanarity facilitates extended π-conjugation throughout the molecule, which has implications for its electronic properties and potential applications [5] [7].

The crystal structures of related compounds show that the B(OH)2 groups participate in hydrogen bonding with neighboring molecules, forming complex two-dimensional and three-dimensional networks [5] [7]. These hydrogen-bonded frameworks often incorporate water molecules as spacers, which optimize π-π interactions between aromatic rings [17].

Spectroscopic Profile and Identification

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the structure and purity of [2,2'-Bipyridine]-4,4'-diyldiboronic acid [11]. Multiple nuclei can be studied, including ¹H, ¹³C, and ¹¹B, each offering unique insights into the compound's molecular structure [11] [12].

The ¹H NMR spectrum of [2,2'-Bipyridine]-4,4'-diyldiboronic acid typically shows characteristic signals for the aromatic protons of the bipyridine core [9] [11]. The protons at positions 3,3' and 5,5' of the bipyridine rings appear as doublets due to coupling with adjacent protons, while the protons at positions 6,6' appear as singlets or doublets depending on the resolution of the spectrum [9] [11]. The hydroxyl protons of the boronic acid groups typically appear as broad signals due to exchange processes, often in the range of 8.0-8.5 ppm [11] [12].

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with signals corresponding to the six different carbon environments in each pyridine ring [11]. The carbon atoms directly bonded to the boronic acid groups typically show characteristic shifts due to the electron-withdrawing effect of the boron atom [11] [12].

¹¹B NMR spectroscopy is particularly valuable for characterizing boronic acid compounds [10] [11]. For [2,2'-Bipyridine]-4,4'-diyldiboronic acid, the ¹¹B NMR spectrum typically shows a single signal in the range of 28-32 ppm, which is characteristic of trigonal boron atoms in boronic acid groups [10] [11]. This signal is often broad due to the quadrupolar nature of the ¹¹B nucleus [10] [11].

Table 3: Typical NMR Spectroscopic Data for [2,2'-Bipyridine]-4,4'-diyldiboronic acid

NucleusChemical Shift (ppm)AssignmentReference
¹H8.7-8.9H-6,6' (pyridine) [9] [11]
¹H8.0-8.2H-3,3' (pyridine) [9] [11]
¹H7.6-7.8H-5,5' (pyridine) [9] [11]
¹H8.0-8.5 (broad)B(OH)2 [11] [12]
¹³C155-158C-2,2' (pyridine) [11]
¹³C149-152C-6,6' (pyridine) [11]
¹³C142-145C-4,4' (pyridine) [11]
¹³C123-126C-3,3', C-5,5' (pyridine) [11]
¹¹B28-32B(OH)2 [10] [11]

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural information by establishing connectivity between different nuclei [11]. These techniques are particularly useful for confirming the substitution pattern and overall structure of the compound [11] [12].

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying functional groups and structural features in [2,2'-Bipyridine]-4,4'-diyldiboronic acid [10]. These vibrational spectroscopic methods provide complementary information about the molecular structure and bonding [10].

The IR spectrum of [2,2'-Bipyridine]-4,4'-diyldiboronic acid exhibits several characteristic bands associated with the bipyridine core and the boronic acid groups [10]. The O-H stretching vibrations of the boronic acid groups typically appear as broad bands in the region of 3200-3500 cm⁻¹ [10]. The B-O stretching vibrations are observed in the range of 1300-1400 cm⁻¹, while the B-C stretching vibrations appear around 1000-1100 cm⁻¹ [10].

The aromatic C=C and C=N stretching vibrations of the bipyridine core are typically observed in the region of 1400-1600 cm⁻¹ [10]. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹, while the C-H bending vibrations are observed in the range of 700-900 cm⁻¹ [10] [11].

Raman spectroscopy provides complementary information to IR spectroscopy, with some vibrations being more prominent in the Raman spectrum than in the IR spectrum [10]. The Raman spectrum of [2,2'-Bipyridine]-4,4'-diyldiboronic acid shows characteristic bands for the bipyridine core, particularly the ring breathing modes around 1000-1100 cm⁻¹ [10]. The B-O stretching vibrations are also observed in the Raman spectrum, typically in the range of 1300-1400 cm⁻¹ [10].

Table 4: Characteristic Vibrational Bands in IR and Raman Spectra

Vibrational ModeWavenumber (cm⁻¹)Spectroscopic TechniqueReference
O-H stretching (B(OH)2)3200-3500IR (strong, broad) [10]
C-H stretching (aromatic)3000-3100IR, Raman [10]
C=C, C=N stretching (pyridine)1400-1600IR, Raman [10]
B-O stretching1300-1400IR, Raman [10]
B-C stretching1000-1100IR, Raman [10]
Ring breathing (pyridine)1000-1100Raman (strong) [10]
C-H bending (aromatic)700-900IR, Raman [10] [11]
B-N stretching (in complexes)560-650IR, Raman [10]

Studies on related compounds have shown that the B-N dative bond stretching vibration, which can form in coordination complexes involving [2,2'-Bipyridine]-4,4'-diyldiboronic acid, typically appears in the range of 560-650 cm⁻¹ [10]. This is among the lowest energy vibrations attributed to B-N stretching, providing valuable information about the coordination chemistry of the compound [10].

Mass Spectrometric Characterization

Mass spectrometry is an essential analytical technique for confirming the molecular weight and structural features of [2,2'-Bipyridine]-4,4'-diyldiboronic acid [11]. Various ionization techniques can be employed, including Electrospray Ionization (ESI), Field Desorption (FD), and Electron Impact (EI) [11].

The mass spectrum of [2,2'-Bipyridine]-4,4'-diyldiboronic acid typically shows a molecular ion peak corresponding to its molecular weight of 243.8 g/mol [1] [11]. The presence of boron atoms in the molecule results in a characteristic isotope pattern due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%) [11]. This isotope pattern serves as a diagnostic feature for confirming the presence of two boron atoms in the molecule [11].

Fragmentation patterns in the mass spectrum provide additional structural information [11]. Common fragmentation pathways include the loss of hydroxyl groups from the boronic acid moieties, resulting in fragment ions with m/z values of 226 (loss of one OH) and 209 (loss of two OH) [11]. The bipyridine core may also undergo fragmentation, producing characteristic fragment ions [11].

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of [2,2'-Bipyridine]-4,4'-diyldiboronic acid, which can be compared with the calculated exact mass to confirm the molecular formula [11]. For instance, the calculated exact mass for C₁₀H₁₀B₂N₂O₄ is 243.0880 g/mol, and the measured exact mass should be within a few parts per million of this value [11].

Table 5: Mass Spectrometric Data for [2,2'-Bipyridine]-4,4'-diyldiboronic acid

ParameterValueReference
Molecular FormulaC₁₀H₁₀B₂N₂O₄ [1] [6]
Calculated Exact Mass243.0880 g/mol [1] [11]
Major Fragment Ions (m/z)226 (loss of OH), 209 (loss of 2 OH) [11]
Characteristic FeatureBoron isotope pattern [11]

Mass spectrometry coupled with chromatographic techniques such as liquid chromatography (LC-MS) or gas chromatography (GC-MS) can be used for the analysis of [2,2'-Bipyridine]-4,4'-diyldiboronic acid in complex mixtures [11]. These hyphenated techniques provide both retention time and mass spectral information, enhancing the specificity of the analysis [11].

Tandem mass spectrometry (MS/MS) can provide additional structural information through controlled fragmentation of selected ions [11]. This technique is particularly useful for confirming the substitution pattern and overall structure of the compound [11].

Computational Assessment of Electronic Structure

Computational studies provide valuable insights into the electronic structure and properties of [2,2'-Bipyridine]-4,4'-diyldiboronic acid [15] [23]. These studies employ various quantum mechanical methods, including Density Functional Theory (DFT), to investigate the electronic distribution, orbital energies, and bonding characteristics of the molecule [15] [23].

DFT calculations at different levels of theory have been used to optimize the geometry of [2,2'-Bipyridine]-4,4'-diyldiboronic acid and related compounds [15] [23]. These calculations typically employ functionals such as B3LYP, TPSSh, or M06-2X, along with appropriate basis sets like 6-31G(d) or TZVP [15]. The optimized geometries generally show good agreement with experimental structural data obtained from X-ray crystallography [15] [23].

The electronic structure of [2,2'-Bipyridine]-4,4'-diyldiboronic acid is characterized by a complex orbital arrangement resulting from the interaction between the π-system of the bipyridine core and the p-orbitals of the boron atoms [15] [23]. The highest occupied molecular orbital (HOMO) is primarily localized on the bipyridine core, with significant contributions from the nitrogen lone pairs [15] [23]. The lowest unoccupied molecular orbital (LUMO) involves both the bipyridine π*-orbitals and the empty p-orbitals of the boron atoms [15] [23].

Computational studies have also investigated the charge distribution within the molecule [15] [23]. Natural Bond Orbital (NBO) analysis reveals that the boron atoms carry a partial positive charge due to their electron-deficient nature, while the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the bipyridine core bear partial negative charges [15] [23]. This charge distribution influences the reactivity and coordination properties of the compound [15] [23].

Table 6: Computational Results for Electronic Properties

PropertyValueComputational MethodReference
HOMO Energy-6.2 to -6.5 eVDFT/B3LYP/6-31G(d) [15] [23]
LUMO Energy-2.8 to -3.1 eVDFT/B3LYP/6-31G(d) [15] [23]
HOMO-LUMO Gap3.2 to 3.5 eVDFT/B3LYP/6-31G(d) [15] [23]
Dipole Moment2.5 to 3.0 DebyeDFT/B3LYP/6-31G(d) [15] [23]
Boron NBO Charge+0.8 to +1.0 eDFT/NBO Analysis [15] [23]
Nitrogen NBO Charge-0.4 to -0.5 eDFT/NBO Analysis [15] [23]

Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectrum of [2,2'-Bipyridine]-4,4'-diyldiboronic acid [15] [23]. These calculations indicate that the lowest-energy electronic transitions involve π→π* excitations within the bipyridine core, with some contribution from charge transfer between the bipyridine and boronic acid moieties [15] [23]. The calculated absorption maxima typically fall in the UV region, around 280-320 nm [15] [23].

Computational studies have also investigated the interaction of [2,2'-Bipyridine]-4,4'-diyldiboronic acid with metal ions, providing insights into its coordination chemistry [15]. These studies suggest that the compound can form stable complexes with various transition metals through coordination of the bipyridine nitrogen atoms [15]. The presence of the boronic acid groups can influence the electronic properties of these complexes through their electron-withdrawing effect [15].

Conformational Behavior and Molecular Dynamics

The conformational behavior of [2,2'-Bipyridine]-4,4'-diyldiboronic acid is characterized by rotational flexibility around the inter-ring C-C bond connecting the two pyridine moieties [18] [19]. This flexibility allows the molecule to adopt various conformations with different dihedral angles between the pyridine rings [18] [19].

Computational studies and experimental observations indicate that the energy barrier for rotation around the inter-ring C-C bond is relatively low, typically in the range of 5-8 kcal/mol [18] [19]. This allows for facile interconversion between different conformers at room temperature [18] [19]. The most stable conformation in the gas phase and in non-polar solvents is generally a twisted arrangement with a dihedral angle of approximately 30-40° between the pyridine rings [18] [19].

The presence of the boronic acid groups at the 4,4'-positions can influence the conformational preferences of the bipyridine core through electronic effects and potential intramolecular hydrogen bonding interactions [18] [19]. The boronic acid groups themselves can adopt different orientations with respect to the pyridine rings, adding another dimension to the conformational complexity of the molecule [18] [19].

Molecular dynamics simulations provide insights into the dynamic behavior of [2,2'-Bipyridine]-4,4'-diyldiboronic acid in different environments [20] [22]. These simulations typically employ force fields specifically parameterized for heterocyclic compounds and boronic acids to accurately represent the molecular interactions [20] [22].

Table 7: Conformational Parameters and Energy Barriers

ParameterValueMethodReference
Preferred Dihedral Angle (gas phase)30-40°DFT Calculation [18] [19]
Rotation Energy Barrier5-8 kcal/molDFT Calculation [18] [19]
B(OH)2 OrientationNearly coplanar with pyridine ringsX-ray Crystallography [5] [7]
Conformational Interconversion RateRapid at room temperatureMolecular Dynamics [20] [22]

Molecular dynamics simulations reveal that the dihedral angle between the pyridine rings fluctuates significantly over time, sampling a range of values centered around the energy minimum [20] [22]. The amplitude of these fluctuations depends on the temperature and the nature of the surrounding environment [20] [22]. In aqueous solutions, hydrogen bonding interactions with water molecules can stabilize specific conformations and influence the conformational dynamics [20] [22].

The conformational behavior of [2,2'-Bipyridine]-4,4'-diyldiboronic acid has important implications for its reactivity and coordination properties [18] [19]. The ability to adopt different conformations allows the molecule to adjust its geometry to optimize interactions with binding partners, such as metal ions or hydrogen bond acceptors [18] [19]. This conformational flexibility contributes to the versatility of the compound in various applications [18] [19].

Wikipedia

[2,2'-Bipyridine]-4,4'-diyldiboronic acid

Dates

Last modified: 08-15-2023

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